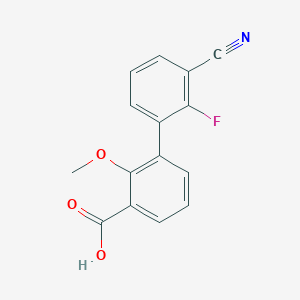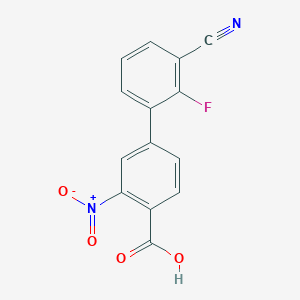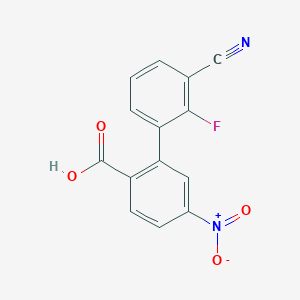
3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% (CFPMA) is a synthetic organic compound that has been studied for its various properties and applications. CFPMA has been used as a reagent in organic synthesis and is also known for its potential as a therapeutic agent. CFPMA has been studied for its anti-inflammatory, anti-bacterial, and anti-oxidant properties, as well as its potential use in the treatment of certain diseases. In
Aplicaciones Científicas De Investigación
3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% has been studied for its potential scientific research applications. 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% has been used to study the structure and function of proteins, as well as to study the effects of drugs on cells. 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% has also been used to study the effects of environmental pollutants on cells. 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% has also been studied for its potential use in the diagnosis and treatment of certain diseases, such as cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% is not fully understood. However, it is believed that 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% binds to certain proteins, enzymes, and receptors, which can lead to a variety of effects. For example, 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% has also been shown to bind to certain receptors, such as the estrogen receptor, and to act as an agonist or antagonist, depending on the receptor.
Biochemical and Physiological Effects
3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% has been studied for its biochemical and physiological effects. 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-oxidant properties. 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% has also been shown to have cytotoxic effects, which can lead to cell death. 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% has several advantages and limitations when used in lab experiments. One advantage of 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% is its low toxicity, which makes it safe to use in lab experiments. Another advantage is its solubility, which allows it to be easily incorporated into solutions. 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% also has a low cost, which makes it an attractive option for lab experiments. However, 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% is not very stable, which can limit its use in some experiments. Additionally, 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% has a narrow range of activity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% research. One potential direction is to further study its anti-inflammatory, anti-bacterial, and anti-oxidant properties. Another potential direction is to study its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% could be studied for its potential use in drug delivery systems and as a reagent in organic synthesis. Finally, 3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% could be studied for its potential use in the diagnosis and treatment of certain diseases.
Métodos De Síntesis
3-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Buchwald-Hartwig amination. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide, while the Ullmann reaction involves the reaction of an alkyl halide and an aryl halide. The Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine. All of these methods require a catalyst and appropriate reaction conditions, such as temperature and pressure.
Propiedades
IUPAC Name |
3-(3-cyano-2-fluorophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-12-6-10(5-11(7-12)15(18)19)13-4-2-3-9(8-17)14(13)16/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRVUVCXOJJDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689843 |
Source


|
| Record name | 3'-Cyano-2'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-25-2 |
Source


|
| Record name | 3'-Cyano-2'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














